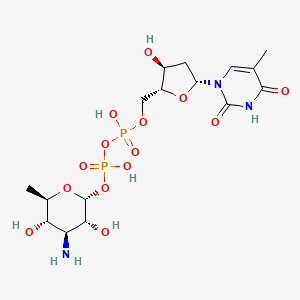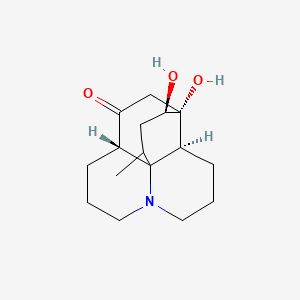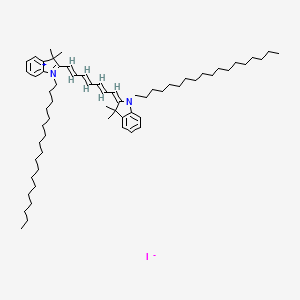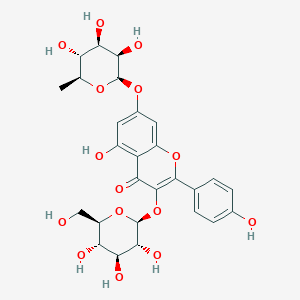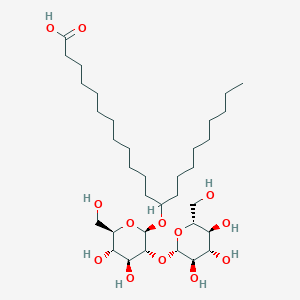
13-Sophorosyloxydocosanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
13-sophorosyloxydocosanoic acid is a sophorolipid and a sophoroside.
Wissenschaftliche Forschungsanwendungen
Glycolipid Characterization and Production
- 13-Sophorosyloxydocosanoic acid and its derivatives have been studied for their role in the production and characterization of glycolipids. Research on Candida Bogoriensis has revealed insights into the structure and production of these glycolipids, focusing on the sophorose linkage and acetylation processes (Esders & Light, 1972); (Bucholtz & Light, 1976).
Antimicrobial Applications
- 13-Sophorosyloxydocosanoic acid is a component of sophorolipids produced by Rhodotorula bogoriensis, which have shown strong antimicrobial activity, particularly against Propionibacterium acnes. This highlights its potential application in addressing microbial infections (Solaiman, Ashby, & Crocker, 2015).
Optimization of Production
- The production of sophorolipids containing 13-Sophorosyloxydocosanoic acid can be optimized by manipulating factors like inoculum concentration and nutrient sources. This understanding is crucial for enhancing the efficiency and selectivity of sophorolipid production in industrial processes (Ribeiro, Bronze, Castro, & Ribeiro, 2012).
Biotechnological Applications
- Sophorolipids, including those with 13-Sophorosyloxydocosanoic acid, are being explored for various biotechnological applications. Their potential uses range from nanomaterials and medicine to more large-volume applications like cleaning and soil remediation, due to their environmentally friendly nature (Claus & Van Bogaert, 2017).
Novel Compound Development
- The acidic form of sophorolipids containing 13-Sophorosyloxydocosanoic acid has been used to create new glucoselipids through enzymatic processes. These novel compounds have potential applications in various industries including plastics and flavors (Rau, Hammen, Heckmann, Wray, & Lang, 2001).
Enzymatic Studies
- Enzymatic studies have been conducted on 13-Sophorosyloxydocosanoic acid, investigating the hydrolysis of its esters by acetyl- and carboxylesterases. Understanding these enzymatic processes is important for both the biochemistry of glycolipids and potential industrial applications (Bucholtz & Light, 1976).
Eigenschaften
Produktname |
13-Sophorosyloxydocosanoic acid |
|---|---|
Molekularformel |
C34H64O13 |
Molekulargewicht |
680.9 g/mol |
IUPAC-Name |
13-[(2R,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxydocosanoic acid |
InChI |
InChI=1S/C34H64O13/c1-2-3-4-5-9-12-15-18-23(19-16-13-10-7-6-8-11-14-17-20-26(37)38)44-34-32(30(42)28(40)25(22-36)46-34)47-33-31(43)29(41)27(39)24(21-35)45-33/h23-25,27-36,39-43H,2-22H2,1H3,(H,37,38)/t23?,24-,25-,27-,28-,29+,30+,31-,32-,33+,34-/m1/s1 |
InChI-Schlüssel |
OAKLJPBSRRDONB-FCILMWLFSA-N |
Isomerische SMILES |
CCCCCCCCCC(CCCCCCCCCCCC(=O)O)O[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O |
Kanonische SMILES |
CCCCCCCCCC(CCCCCCCCCCCC(=O)O)OC1C(C(C(C(O1)CO)O)O)OC2C(C(C(C(O2)CO)O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



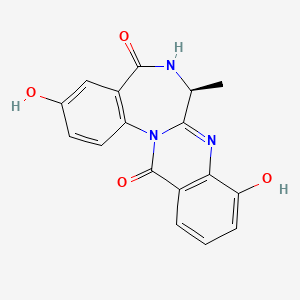
![[(2R)-2,3-dioctoxypropyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B1263044.png)
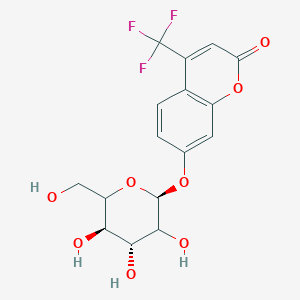
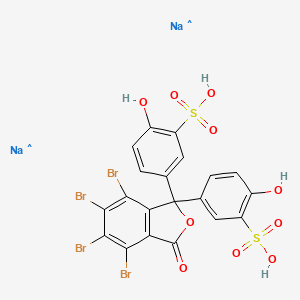
![3-[4-(2-hydroxyethyl)piperazin-1-yl]-7-(6-methoxypyridin-3-yl)-1-(2-propoxyethyl)-1H,2H-pyrido[3,4-b]pyrazin-2-one](/img/structure/B1263049.png)
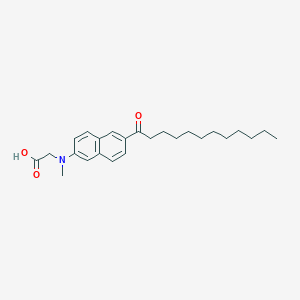
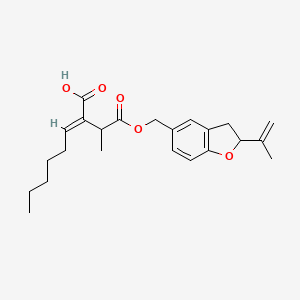
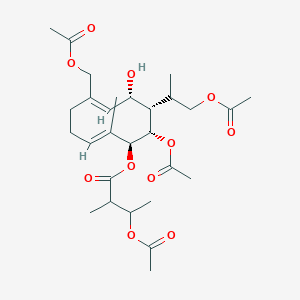
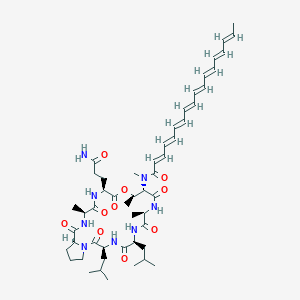
![Calix[6]pyrrole](/img/structure/B1263057.png)
